6-Formyl-2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
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Overview
Description
“6-Formyl-2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” is a chemical compound with the molecular formula C10H9NO3S . It has a molecular weight of 223.25 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9NO3S/c1-5-3-7-9(15-5)6(4-12)8(10(13)14)11(7)2/h3-4H,1-2H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Synthesis and Characterization
Synthesis Approaches : The compound 6-Formyl-2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid and its derivatives are synthesized using various chemical reactions. For example, Shao-ji (2015) described the synthesis of a related compound, 3,6-bis(carboxymethyl)-4-amino-6H-thieno[2,3-b] pyrrole-2-carboxylic acid, using citric acid as a starting material and a series of reactions including oxidation, esterification, and hydrolysis, achieving a purity of 96.98% (Yang Shao-ji, 2015).
Characterization Techniques : The synthesized compounds are characterized using various spectroscopy methods. For instance, Singh et al. (2013) used FT-IR, 1H NMR, UV–Vis, and DART Mass spectroscopy for the characterization of Ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a novel hydrazide-hydrazone of pyrrole (R. N. Singh et al., 2013).
Applications in Molecular Recognition and Sensor Development
Molecular Recognition : The formyl group in compounds like this compound can be significant in molecular recognition processes. Yamada et al. (2010) demonstrated how a carboxylic acid derivative with a formyl group at one end can form a complementary double helix stabilized with salt bridges in benzene (H. Yamada et al., 2010).
Colorimetric Sensor Development : These compounds also find application in sensor technology. Zheng et al. (2013) synthesized a photochromic diarylethene with a formyl group that acted as a colorimetric sensor for cysteine and homocysteine, showing high selectivity (C. Zheng et al., 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation.
Properties
IUPAC Name |
6-formyl-2,4-dimethylthieno[3,2-b]pyrrole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-5-3-7-9(15-5)6(4-12)8(10(13)14)11(7)2/h3-4H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFVUPMCZFWRGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)C(=C(N2C)C(=O)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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